molecular formula C9H8N2 B016527 5-Aminoisoquinoline CAS No. 1125-60-6

5-Aminoisoquinoline

Cat. No.: B016527
CAS No.: 1125-60-6
M. Wt: 144.17 g/mol
InChI Key: DTVYNUOOZIKEEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of sitagliptin phosphate: chemical resolution and asymmetric hydrogenation .

Industrial Production Methods

The industrial production of sitagliptin phosphate typically follows the optimized synthetic routes mentioned above. Large-scale production involves stringent control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

MK0431 phosphate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MK0431 phosphate can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1.1 PARP-1 Inhibition

5-AIQ is primarily recognized for its ability to inhibit PARP-1, making it a valuable compound in cancer therapy and neuroprotection. Studies have shown that it effectively reduces cellular damage in models of ischemia/reperfusion injury, which is relevant for conditions such as stroke and heart attacks.

  • Case Study : A study demonstrated that 5-AIQ significantly reduced renal injury in rats subjected to ischemia/reperfusion. The compound was shown to ameliorate renal dysfunction by inhibiting the inflammatory response associated with such injuries .

1.2 Neuroprotective Effects

Research indicates that 5-AIQ may provide neuroprotective benefits by mitigating oxidative stress and inflammation in the brain.

  • Case Study : In a model of focal cerebral ischemia, 5-AIQ was found to influence neutrophil chemiluminescence, suggesting a reduction in oxidative stress and inflammatory responses post-injury .

Anti-Inflammatory Properties

5-AIQ has been investigated for its anti-inflammatory effects, particularly in conditions characterized by excessive immune responses.

  • Case Study : A study involving BTBR mouse models of autism showed that treatment with 5-AIQ led to the upregulation of anti-inflammatory parameters while downregulating pro-inflammatory markers in T cells, indicating its potential role in managing immune abnormalities .

Drug Development and Research

5-AIQ is also utilized as a lead compound in drug development due to its favorable pharmacokinetic properties.

3.1 ADME Properties

In silico studies have highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) characteristics of 5-AIQ:

  • Solubility : Highly soluble in water.
  • Gastrointestinal Absorption : High predicted absorption rates.
  • Blood-Brain Barrier (BBB) Permeability : Indicates potential for central nervous system targeting .

Radioiodination for Imaging Studies

Recent advancements have explored the use of 5-AIQ as a radiotracer for imaging PARP-1 activity in cancerous tissues.

  • Case Study : Research focused on the radioiodination of 5-AIQ to develop a specific tracer for imaging PARP-1 expression in colorectal carcinoma cells. This approach aims to enhance the specificity of cancer imaging techniques and improve therapeutic targeting .

Toxicological Assessments

Evaluating the safety profile of 5-AIQ is crucial for its therapeutic applications. Studies have shown that it does not exhibit genotoxicity under various testing conditions.

  • Findings : Comprehensive testing according to OECD protocols indicated that 5-AIQ does not possess genotoxic activity, reinforcing its potential as a therapeutic agent without significant mutagenic risks .

Data Summary Table

Application AreaKey FindingsReferences
PARP-1 InhibitionReduces renal injury and dysfunction from ischemia/reperfusion; neuroprotective effects noted
Anti-inflammatory EffectsModulates immune response in autism models; reduces inflammatory markers
Drug DevelopmentFavorable ADME properties; high solubility and BBB permeability
Imaging StudiesDeveloped radioiodinated tracer for PARP-1 targeting in colorectal cancer
Toxicological SafetyNo genotoxicity observed; safe for therapeutic use

Mechanism of Action

MK0431 phosphate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner, leading to improved glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK0431 phosphate is unique due to its high potency and selectivity for DPP-4. It has a favorable safety profile and is well-tolerated in various treatment regimens. Additionally, its chemical structure allows for effective inhibition of DPP-4, leading to significant improvements in glycemic control .

Biological Activity

5-Aminoisoquinoline (5-AIQ) is a compound that has garnered significant attention due to its biological activities, particularly as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

5-AIQ is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₈N₂. It is structurally related to isoquinoline and has been studied for its potential in various therapeutic applications, particularly in oncology and nephrology.

PARP-1 Inhibition :
5-AIQ acts as a selective inhibitor of PARP-1, an enzyme involved in DNA repair processes. By inhibiting PARP-1, 5-AIQ can enhance the cytotoxic effects of DNA-damaging agents like cisplatin, making it a candidate for combination therapies in cancer treatment .

Antiproliferative Effects

Research has demonstrated that 5-AIQ exhibits antiproliferative activity against various cancer cell lines. For instance, in vitro studies showed that it inhibited the growth of human gastric adenocarcinoma (AGS) and promyelocytic leukemia (HL-60) cells. The half-maximal inhibitory concentration (IC₅₀) values were determined using microculture tetrazolium reduction assays, highlighting its potential as an anticancer agent .

Renal Protection

5-AIQ has shown protective effects in models of acute kidney injury (AKI). A study involving cisplatin-induced AKI in rats indicated that treatment with 5-AIQ improved renal function and reduced fibrosis during recovery. The compound significantly decreased markers of renal damage, such as N-acetyl-β-d-glucosaminidase (NAG) excretion and glucosuria, while improving creatinine clearance .

Table 1: Urinary Variables in Cisplatin-Induced AKI

VariableControlCisPtCisPt + 5-AIQ
Proteinuria (mg/mg Cr)1.81 ± 0.222.05 ± 0.211.54 ± 0.16
Glucosuria (mg/mg Cr)0.37 ± 0.061.39 ± 0.48*0.24 ± 0.03‡
NAG (mU/mg Cr)34.6 ± 5.0190.5 ± 10.1†37.2 ± 1.98§

*P<0.05; † P<0.001 compared with control; ‡ P<0.01; § P<0.001 compared with CisPt group.

Genotoxicity Studies

In evaluating the safety profile of 5-AIQ, studies have shown that it does not possess genotoxic activity in both in vitro and in vivo systems. This finding is crucial for its therapeutic application, especially considering the mutagenic potential associated with many compounds in the quinoline family .

Case Studies and Clinical Implications

Case Study: Combination Therapy
A recent study explored the use of a controlled-release nanocomposite formulation containing 5-AIQ for treating colorectal adenocarcinoma. The results suggested that this formulation enhanced the anticancer efficacy of 5-AIQ while minimizing toxicity to normal tissues . This highlights the potential for developing novel drug delivery systems that leverage the biological activity of 5-AIQ.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing 5-aminoisoquinoline (5-AIQ)?

Basic
The synthesis of 5-AIQ typically involves cyclization reactions of precursor amines or catalytic hydrogenation of nitro-substituted isoquinolines. Characterization should include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. For purity assessment, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended due to its high sensitivity and specificity . Host-guest inclusion complexes with β-cyclodextrin can be studied using UV-Vis absorption and fluorescence spectroscopy to evaluate spectral shifts and prototropic behavior .

Q. How does 5-AIQ inhibit PARP-1, and what experimental models validate its efficacy?

Basic
5-AIQ acts as a competitive PARP-1 inhibitor by binding to the enzyme’s catalytic domain, preventing poly(ADP-ribose) formation. In vitro validation includes PARP activity assays using recombinant human PARP-1 and NAD⁺ as a substrate. In vivo efficacy is demonstrated in rodent models of oxidative stress or inflammation, where 5-AIQ reduces tissue damage and inflammatory markers. A key study showed no genotoxicity in bacterial reverse mutation (Ames test), chromosomal aberration, or micronucleus assays, confirming its therapeutic safety profile .

Q. What standardized protocols should be followed to assess 5-AIQ’s genotoxicity in preclinical studies?

Basic
Follow OECD Guidelines:

  • Bacterial Reverse Mutation Test (OECD 471) : Use Salmonella typhimurium strains (TA98, TA100, etc.) with metabolic activation (S9 mix).
  • In Vitro Chromosomal Aberration Test (OECD 473) : Employ mammalian cell lines (e.g., CHO-K1) exposed to 5-AIQ at non-cytotoxic concentrations.
  • In Vivo Micronucleus Test (OECD 474) : Administer 5-AIQ orally to mice, followed by bone marrow sampling and staining with acridine orange. These protocols confirmed 5-AIQ’s lack of mutagenic or clastogenic activity .

Q. How is 5-AIQ applied in antiviral drug discovery, particularly against SARS-CoV-2 proteases?

Advanced
5-AIQ serves as a critical fragment in covalent DNA-encoded library (DEL) screens targeting SARS-CoV-2 PLpro and 3CLpro. Structural studies reveal that its aromatic core and amino group form hydrogen bonds with catalytic cysteine residues. Activity optimization involves substituting the triazine moiety with flexible linkers (e.g., methylene groups) to enhance binding. De-aromatization of the isoquinoline ring reduces inhibitory activity, underscoring the fragment’s indispensability .

Q. What strategies are effective for optimizing 5-AIQ derivatives to improve target binding and selectivity?

Advanced

  • Fragment-Based Drug Design (FBDD) : Use X-ray crystallography to identify key interactions between 5-AIQ and target proteins (e.g., Trypanosoma brucei nucleoside 2-deoxyribosyltransferase) .
  • Substitution Patterns : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) to enhance π-π stacking. Avoid bulky substituents that disrupt planar geometry.
  • Linker Flexibility : Incorporate methylene or polyethylene glycol (PEG) spacers to improve conformational adaptability .

Q. How do host-guest complexes with β-cyclodextrin influence 5-AIQ’s photophysical properties?

Basic/Advanced
β-cyclodextrin forms a 1:1 inclusion complex with 5-AIQ, shifting its absorption maxima and enhancing fluorescence quantum yield. This is attributed to restricted molecular motion and reduced solvent polarity within the cyclodextrin cavity. Methods to study this include Job’s plot analysis for stoichiometry determination and time-resolved fluorescence spectroscopy to assess excited-state dynamics .

Q. What computational tools are used to predict 5-AIQ’s ADME and metabolic stability?

Advanced
In silico ADME profiling employs tools like SwissADME and Schrödinger’s QikProp to predict solubility, blood-brain barrier permeability, and cytochrome P450 interactions. Metabolic stability is assessed using human liver microsomes (HLMs) with UPLC-MS/MS to quantify parent compound depletion. Key findings indicate moderate hepatic clearance and low risk of drug-drug interactions .

Q. How does 5-AIQ enhance chemiluminescence in luminol-H₂O₂-HRP systems, and what are its analytical applications?

Methodological
5-AIQ acts as a co-catalyst in horseradish peroxidase (HRP)-mediated chemiluminescence, accelerating electron transfer between luminol radicals and H₂O₂. This is quantified using kinetic assays measuring luminescence intensity over time. Applications include immunoassays for detecting low-abundance biomarkers, where 5-AIQ improves signal-to-noise ratios by 2–3 fold .

Q. What spectroscopic techniques are suitable for studying 5-AIQ’s excited-state behavior in different solvents?

Basic

  • Solvatochromism Analysis : Measure UV-Vis absorption and emission spectra in solvents of varying polarity (e.g., cyclohexane, ethanol). Use Lippert-Mataga plots to correlate Stokes shifts with solvent dielectric constant.
  • Time-Dependent Density Functional Theory (TD-DFT) : Validate experimental data by simulating excited-state dipole moments and charge-transfer transitions .

Q. How can researchers address variability in 5-AIQ’s pharmacological data across studies?

Advanced

  • Structural Rigor : Ensure consistent synthesis and characterization protocols to minimize batch-to-batch variability.
  • Context-Specific Assays : Tailor in vitro models (e.g., cell lines, enzyme isoforms) to replicate in vivo conditions. For example, PARP-1 inhibition assays should use physiological NAD⁺ concentrations (~100 µM).
  • Meta-Analysis : Pool data from multiple studies (e.g., genotoxicity, IC₅₀ values) to identify outliers and refine structure-activity relationships .

Properties

IUPAC Name

isoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYNUOOZIKEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Record name 5-aminoisoquinoline
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DSSTOX Substance ID

DTXSID80150077
Record name Isoquinol-5-ylamine
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Molecular Weight

144.17 g/mol
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Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4248661
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

1125-60-6
Record name 5-Aminoisoquinoline
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Record name 5-Aminoisoquinoline
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Synthesis routes and methods I

Procedure details

5-Nitroisoquinoline (100.3 g, 0.576 mol) was dissolved in MeOH and shaken with Raney nickel (10 g) on a Parr apparatus under a H2 atmosphere (50 psi) for 21 hours. The MeOH was removed in vacuo, the residue dissolved in chloroform (150 mL), and filtered into 600 mL petroleum ether. The solid was collected by filtration. This trituration procedure was repeated several times to give 81.24 g (98%) of the desired product.
Quantity
100.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 5-nitro-isoquinoline (150 g, 0.861 mol) in EtOH/H2O=4:1 (5 L) was added NH4Cl (92.2 g, 1.723 mol) and Fe (193 g, 3.445 mol) at room temperature. Then the mixture was heated to 80° C. and stirred for 10 hours. TLC (petroleum ether:ethyl acetate=1:1) showed complete conversion. The mixture was cooled to room temperature and filtered through a pad of celite. The filter cake was washed with EtOH (2 L×2) and the filtrate concentrated under vacuum. The residue was extracted with EtOAc (500 mL×10) and the combined layers dried over Na2SO4, filtered and then concentrated under vacuum to afford 5-amino-isoquinoline (67 g, 54%) as a yellow solid.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
92.2 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
193 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-Nitroisoquinoline (16.4 g) was dissolved in methanol (200 ml) and hydrogenated over palladium on charcoal (1.64 g) at 45 psi. When the hydrogenation was complete, the catalyst was removed by filtration and the solvent removed in vacuo to yield 15.2 g of 5-aminoisoquinoline as a brown powder. This was recrystallized from chloroform-ligroin (b.p. 60°-90° C.) to yield 5-aminoisoquinoline (12.1 g) as a light tan powder, m.p. 127°-129° C. (lit. value, 128° C.).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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